Selective PI3Kdelta Inhibitor 1
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Overview
Description
Selective PI3K Inhibitor 1 is a compound designed to selectively inhibit the activity of phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in various cellular processes such as growth, proliferation, and survival. PI3Ks are divided into different classes, with Class I being the most extensively studied due to its role in cancer and other diseases . Selective PI3K Inhibitor 1 specifically targets certain isoforms of PI3Ks, making it a valuable tool in both research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Selective PI3K Inhibitor 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Selective PI3K Inhibitor 1 requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures . The use of automated systems and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Selective PI3K Inhibitor 1 undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Selective PI3K Inhibitor 1 has a wide range of applications in scientific research, including:
Mechanism of Action
Selective PI3K Inhibitor 1 exerts its effects by binding to the ATP-binding site of specific PI3K isoforms, thereby inhibiting their kinase activity . This inhibition disrupts the PI3K signaling pathway, leading to reduced cell proliferation, survival, and other downstream effects . The molecular targets include the catalytic subunits of PI3Ks, and the pathways involved are primarily the PI3K/Akt/mTOR signaling pathway .
Comparison with Similar Compounds
Alpelisib: A selective PI3Kα inhibitor used in the treatment of breast cancer.
Copanlisib: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.
Uniqueness: Selective PI3K Inhibitor 1 is unique in its high selectivity for specific PI3K isoforms, which reduces off-target effects and enhances its therapeutic potential . Unlike pan-PI3K inhibitors, it offers a more targeted approach, making it suitable for precision medicine applications .
Properties
IUPAC Name |
4-[3-amino-6-[1-methyl-5-(1-phenylcyclopropyl)-1,2,4-triazol-3-yl]pyrazin-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O/c1-31-22(23(9-10-23)14-5-3-2-4-6-14)29-21(30-31)17-12-27-19(25)18(28-17)13-7-8-15(20(26)32)16(24)11-13/h2-8,11-12H,9-10H2,1H3,(H2,25,27)(H2,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTMZNNBDPEMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CN=C(C(=N2)C3=CC(=C(C=C3)C(=O)N)F)N)C4(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.